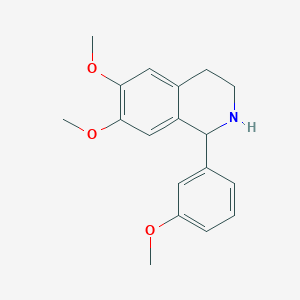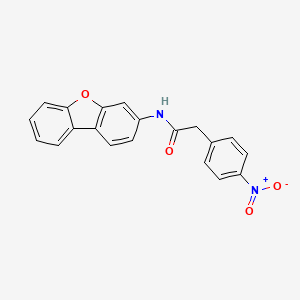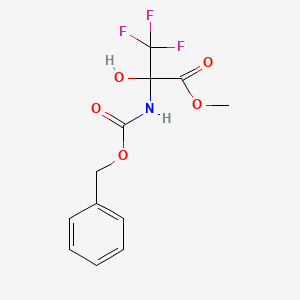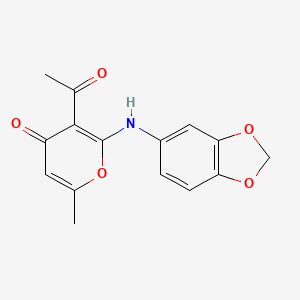
Propionic acid, 3-(4-methoxyphenyl)-3-(4-methyl-3-nitrobenzoylamino)-, ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
プロピオン酸, 3-(4-メトキシフェニル)-3-(4-メチル-3-ニトロベンゾイルアミノ)-, エチルエステルは、様々な官能基を組み合わせた独特の構造を持つ複雑な有機化合物です。
合成方法
合成経路と反応条件
プロピオン酸, 3-(4-メトキシフェニル)-3-(4-メチル-3-ニトロベンゾイルアミノ)-, エチルエステルの合成は、通常、容易に入手可能な出発物質から始まる複数の手順を含みます。このプロセスには以下が含まれる場合があります。
ニトロ化: 芳香環へのニトロ基の導入。
アシル化: アミンとアシルクロリドを反応させてアミド結合を形成します。
エステル化: アルコールと酸触媒を使用してカルボン酸をエステルに変換します。
工業的生産方法
この化合物の工業的生産方法は、収率と純度を最大限に高めるために合成経路を最適化する可能性が高いです。これには、連続フローリアクターの使用、高度な精製技術、厳格な品質管理対策が含まれる場合があります。
化学反応解析
反応の種類
プロピオン酸, 3-(4-メトキシフェニル)-3-(4-メチル-3-ニトロベンゾイルアミノ)-, エチルエステルは、以下を含む様々な化学反応を起こす可能性があります。
酸化: ニトロ基はアミンに還元できます。
還元: エステル基は加水分解してカルボン酸になる可能性があります。
置換: メトキシ基は他の置換基に置き換えられる可能性があります。
一般的な試薬と条件
酸化: 一般的な試薬には過酸化水素と金属触媒が含まれます。
還元: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの試薬。
置換: 条件は、目的の置換に応じて、強酸または強塩基を含む可能性があります。
主要な生成物
酸化: アミン誘導体の生成。
還元: 対応するカルボン酸への変換。
置換: 使用した試薬に応じて、様々な置換誘導体。
科学研究の応用
プロピオン酸, 3-(4-メトキシフェニル)-3-(4-メチル-3-ニトロベンゾイルアミノ)-, エチルエステルは、いくつかの科学研究に適用されます。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: その潜在的な生物活性と生体分子との相互作用について研究されています。
医学: その潜在的な治療特性について調査されています。
産業: 新素材や化学プロセスの開発に使用されています。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(4-methoxyphenyl)-3-[(4-methyl-3-nitrophenyl)formamido]propanoate typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:
Formation of the Ester: The esterification reaction between 3-(4-methoxyphenyl)propanoic acid and ethanol in the presence of a strong acid catalyst like sulfuric acid.
Nitration: Introduction of the nitro group to the aromatic ring using a nitrating mixture of concentrated nitric acid and sulfuric acid.
Formamidation: The formamido group can be introduced by reacting the nitro compound with formamide under specific conditions.
Industrial Production Methods
Industrial production of such compounds often involves optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques like recrystallization and chromatography.
化学反応の分析
Types of Reactions
Ethyl 3-(4-methoxyphenyl)-3-[(4-methyl-3-nitrophenyl)formamido]propanoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid and alcohol under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles like hydroxide ions, amines.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: Amino derivatives.
Substitution: Various substituted aromatic compounds.
Hydrolysis: Carboxylic acids and alcohols.
科学的研究の応用
Chemistry: Used as an intermediate in organic synthesis and as a reagent in chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development and pharmaceutical formulations.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
作用機序
プロピオン酸, 3-(4-メトキシフェニル)-3-(4-メチル-3-ニトロベンゾイルアミノ)-, エチルエステルの作用機序には、特定の分子標的および経路との相互作用が含まれます。これらには以下が含まれる場合があります。
酵素阻害: 特定の酵素の活性に結合して阻害します。
受容体調節: 細胞受容体と相互作用して、その活性を調節します。
シグナル伝達: 細胞内シグナル伝達経路に影響を与えます。
類似の化合物との比較
類似の化合物
プロピオン酸誘導体: 類似の構造的特徴を持つ化合物ですが、置換基が異なります。
ベンゾイルアミノ化合物: ベンゾイルアミノ基を含む分子。
ニトロ芳香族化合物: ニトロ基を持つ芳香族化合物。
独自性
プロピオン酸, 3-(4-メトキシフェニル)-3-(4-メチル-3-ニトロベンゾイルアミノ)-, エチルエステルは、その官能基の特定の組み合わせにより独特です。これは、独特の化学的および生物学的特性を与えます。この独自性により、様々な研究および産業用途に役立つ化合物となっています。
類似化合物との比較
Similar Compounds
Ethyl 3-(4-methoxyphenyl)propanoate: Lacks the nitro and formamido groups.
3-(4-Methoxyphenyl)-3-[(4-methyl-3-nitrophenyl)formamido]propanoic acid: Similar structure but with a carboxylic acid group instead of an ester.
Ethyl 3-(4-methyl-3-nitrophenyl)propanoate: Lacks the methoxy and formamido groups.
Uniqueness
Ethyl 3-(4-methoxyphenyl)-3-[(4-methyl-3-nitrophenyl)formamido]propanoate is unique due to the presence of multiple functional groups that confer distinct chemical and biological properties
特性
分子式 |
C20H22N2O6 |
|---|---|
分子量 |
386.4 g/mol |
IUPAC名 |
ethyl 3-(4-methoxyphenyl)-3-[(4-methyl-3-nitrobenzoyl)amino]propanoate |
InChI |
InChI=1S/C20H22N2O6/c1-4-28-19(23)12-17(14-7-9-16(27-3)10-8-14)21-20(24)15-6-5-13(2)18(11-15)22(25)26/h5-11,17H,4,12H2,1-3H3,(H,21,24) |
InChIキー |
IAOKNUOHQVCTFZ-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CC(C1=CC=C(C=C1)OC)NC(=O)C2=CC(=C(C=C2)C)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 1-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-6-amino-5-cyano-4-(2-fluorophenyl)-2-methyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B11508073.png)
![4-[5-(3-Nitrophenyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B11508078.png)
![6-Amino-4-(4-hydroxy-3-methoxyphenyl)-3-(thiophen-2-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11508081.png)
![N-[2-(2-methoxyphenoxy)ethyl]-3,5-dinitrobenzamide](/img/structure/B11508088.png)
![4-chloro-N-(3-chloro-4-methoxyphenyl)-6-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3,5-triazin-2-amine](/img/structure/B11508092.png)
![ethyl 5-methyl-1-[4-(morpholin-4-yl)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B11508097.png)
![7-{3-[(2E)-azepan-2-ylideneamino]propyl}-1,3-dimethyl-8-(morpholin-4-yl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11508098.png)

![N-(4-chlorophenyl)-5-cyano-2-methyl-6-({2-[(3-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-phenyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B11508111.png)
![1-(1-{4-[chloro(difluoro)methoxy]phenyl}-3-methyl-1H-pyrazol-5-yl)-3-(4-methylphenyl)urea](/img/structure/B11508124.png)


![methyl [(4E)-1-(1,3-benzothiazol-2-yl)-4-(1-{[2-chloro-5-(trifluoromethyl)phenyl]amino}ethylidene)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B11508142.png)
